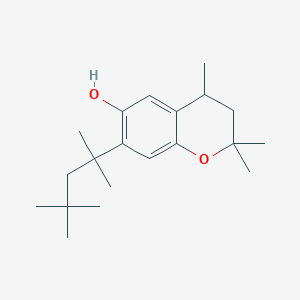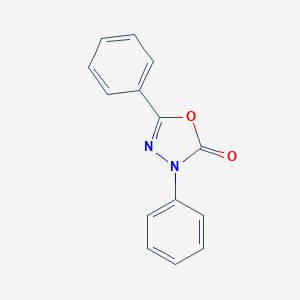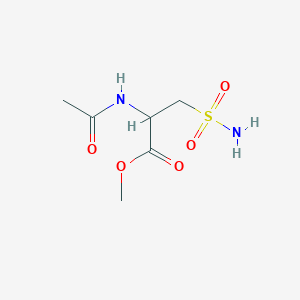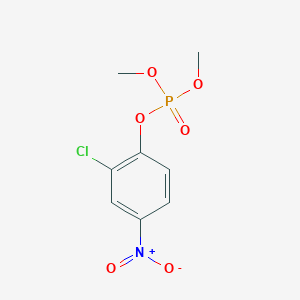
Phosphoric acid, dimethyl 2-chloro-4-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, dimethyl 2-chloro-4-nitrophenyl ester, commonly known as CDNB, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a substrate for the measurement of glutathione S-transferase activity.
Mechanism Of Action
CDNB is a substrate for GSTs, which catalyze the conjugation of glutathione to CDNB. The reaction yields a thioether product that is stable and can be measured spectrophotometrically. The mechanism of action of CDNB involves the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of CDNB.
Biochemical And Physiological Effects
CDNB has been shown to induce oxidative stress and apoptosis in various cell types. CDNB has also been shown to cause DNA damage and alter gene expression in some cell types. However, the physiological effects of CDNB in vivo are not well understood.
Advantages And Limitations For Lab Experiments
CDNB is a widely used substrate for the measurement of GST activity. It is easy to use and provides a reliable and reproducible method for the measurement of GST activity. However, CDNB has some limitations, including its potential toxicity and the fact that it may not accurately reflect the activity of all GST isoforms.
Future Directions
There are many future directions for the use of CDNB in scientific research. One potential area of research is the development of new GST inhibitors for the treatment of cancer and other diseases. CDNB could also be used in the study of drug metabolism and drug-drug interactions. Additionally, CDNB could be used in the development of new diagnostic tools for the detection of GST activity in various tissues and organisms.
Synthesis Methods
CDNB is synthesized by the reaction of 2-chloro-4-nitrophenol with dimethyl phosphorochloridate in the presence of a base. The reaction yields CDNB as a yellow crystalline solid. The purity of the synthesized CDNB can be determined by HPLC or NMR spectroscopy.
Scientific Research Applications
CDNB is widely used in scientific research as a substrate for the measurement of glutathione S-transferase activity. Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in the detoxification of xenobiotics and reactive oxygen species. CDNB is commonly used to measure the activity of GSTs in various tissues and organisms. CDNB has also been used in the study of drug metabolism and drug-drug interactions.
properties
CAS RN |
17650-76-9 |
|---|---|
Product Name |
Phosphoric acid, dimethyl 2-chloro-4-nitrophenyl ester |
Molecular Formula |
C8H9ClNO6P |
Molecular Weight |
281.59 g/mol |
IUPAC Name |
(2-chloro-4-nitrophenyl) dimethyl phosphate |
InChI |
InChI=1S/C8H9ClNO6P/c1-14-17(13,15-2)16-8-4-3-6(10(11)12)5-7(8)9/h3-5H,1-2H3 |
InChI Key |
BLVSIGRJPXXNPD-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Canonical SMILES |
COP(=O)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



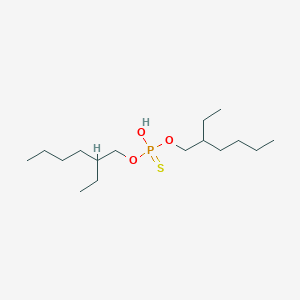
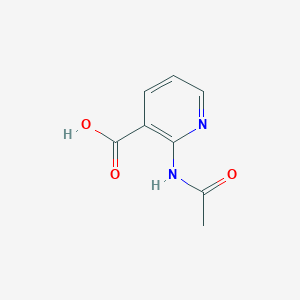
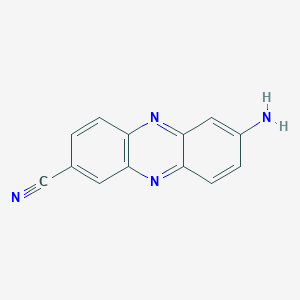
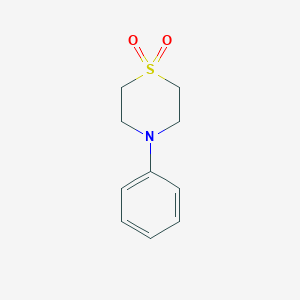
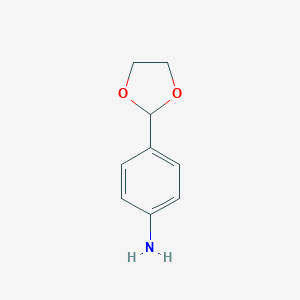





![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)
